Ethyl 3,4-dihydro-4-ethyl-2H-1,4-benzothiazine-2-carboxylate hydrochloride
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Overview
Description
Ethyl 3,4-dihydro-4-ethyl-2H-1,4-benzothiazine-2-carboxylate hydrochloride is a heterocyclic compound that belongs to the benzothiazine family. Benzothiazines are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of Ethyl 3,4-dihydro-4-ethyl-2H-1,4-benzothiazine-2-carboxylate hydrochloride typically involves the heterocyclization of substituted 2-aminobenzenethiols with β-ketoester . The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol. The product is then purified by crystallization from ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 3,4-dihydro-4-ethyl-2H-1,4-benzothiazine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazine ring, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethyl 3,4-dihydro-4-ethyl-2H-1,4-benzothiazine-2-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its anticancer properties, it is being investigated for potential use in cancer therapy.
Industry: It is used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of Ethyl 3,4-dihydro-4-ethyl-2H-1,4-benzothiazine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Ethyl 3,4-dihydro-4-ethyl-2H-1,4-benzothiazine-2-carboxylate hydrochloride can be compared with other benzothiazine derivatives, such as:
4H-1,4-benzothiazine: Known for its anticancer and anti-inflammatory properties.
1,2,4-benzothiadiazine-1,1-dioxide: Exhibits antimicrobial and antihypertensive activities.
Properties
CAS No. |
97699-31-5 |
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Molecular Formula |
C13H18ClNO2S |
Molecular Weight |
287.81 g/mol |
IUPAC Name |
ethyl 4-ethyl-2,3-dihydro-1,4-benzothiazine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H17NO2S.ClH/c1-3-14-9-12(13(15)16-4-2)17-11-8-6-5-7-10(11)14;/h5-8,12H,3-4,9H2,1-2H3;1H |
InChI Key |
RWRJVTTUNUHIIW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(SC2=CC=CC=C21)C(=O)OCC.Cl |
Origin of Product |
United States |
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